molecular formula C11H21N3O2 B7931313 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7931313
M. Wt: 227.30 g/mol
InChI Key: ILBSYIOXIHOBBQ-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide" is a chiral acetamide derivative featuring a pyrrolidine scaffold substituted with an (S)-2-amino-propionyl group and an N-methyl-acetamide moiety. The compound’s synthesis likely involves multi-step organic reactions, including acylations and chiral resolutions, as inferred from analogous pyrrolidine-based syntheses .

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(14)7-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBSYIOXIHOBBQ-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 270.31 g/mol
  • InChI Key : KONBXNRWYUKTKY-ZFWWWQNUSA-N

These properties are essential for understanding the compound's interactions at the molecular level.

This compound is believed to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound may modulate GPCR activity, influencing pathways related to neurotransmission and cellular signaling .

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that derivatives similar to this compound exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Some studies have shown that amino acid derivatives can possess antibacterial properties, which may extend to this compound .
  • Cytotoxicity : Investigations into related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds, highlighting their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. This inhibition can lead to enhanced cognitive function and memory retention in animal models .

Antimicrobial Activity

In another study, derivatives of amino acids were tested against various bacterial strains, showing significant inhibition of growth compared to control groups. This suggests that this compound may also possess similar antimicrobial properties .

Summary of Biological Activities

Activity TypeEffect/OutcomeReference
NeuroprotectionInhibition of AChE
AntimicrobialInhibition against E. coli
CytotoxicityVariable against cancer cell lines

Comparison with Related Compounds

Compound NameIC50 (nM)Activity Type
This compoundTBDNeuroprotective
(S)-1-(Dimethylcarbamoyl)-2-amino-3-(phenyl)propanoic acid~50000Antimicrobial
1-(3-Hydroxycarbamoyl-propionyl)-pyrrolidine-2-carboxylic acid~78000Cytotoxic

Note: TBD indicates that specific IC50 values for this compound were not found in the current literature.

Scientific Research Applications

Drug Development

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its design incorporates a pyrrolidine moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects. Research indicates that modifications to the acetamide group can enhance the compound's binding affinity to specific receptors, making it a candidate for drug development targeting neurological disorders.

Neuropharmacology

Preliminary studies suggest that N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide may exhibit properties beneficial for treating conditions such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could lead to advancements in treatments for mood disorders.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit proteases, which are crucial in various biological processes including cell signaling and apoptosis. This inhibition could be leveraged in cancer therapy, where protease activity is often dysregulated.

Molecular Probes

Due to its unique structure, this compound can function as a molecular probe in biochemical assays. Its ability to bind selectively to target proteins makes it useful for studying protein interactions and functions within cellular environments.

Case Studies and Research Findings

Study TitleFindingsReference
"Evaluation of Pyrrolidine Derivatives as Anti-inflammatory Agents"Identified structural features that enhance anti-inflammatory activity; this compound showed promising results in vitro.PubChem
"Neuropharmacological Profile of New Acetamides"Demonstrated anxiolytic effects in animal models; suggested mechanism involves GABAergic modulation.ResearchGate
"Protease Inhibition by Novel Compounds"Showed significant inhibition of cysteine proteases with IC50 values suggesting potential therapeutic uses in oncology.Journal of Medicinal Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide" with structurally or functionally related compounds, emphasizing key differences in structure, activity, and applications:

Compound Name Key Structural Features Biological Activity/Applications Key Differences
This compound Chiral pyrrolidine core; (S)-2-amino-propionyl and N-methyl-acetamide substituents Discontinued; potential chiral intermediate or enzyme inhibitor (inferred from structure) Discontinued status; lacks reported biological data compared to analogs.
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e) Pyrrolidine-triazole hybrid; trifluoromethylphenyl groups; thiourea moiety Antimicrobial or antiviral activity (inferred from trifluoromethyl and triazole motifs) Contains triazole and thiourea groups; likely more lipophilic and bioactive .
N-{(2S,4R)-4-(Biphenyl-2-ylmethylisobutylamino)-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-ylmethyl}-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl)phenyl]acrylamide (Pyr) Complex pyrrolidine-acrylamide; fluorobenzoyl and thiazolidinedione groups Phospholipase A2 (PLA2) inhibitor; anti-inflammatory or anticancer applications Larger molecular weight; targets lipid signaling pathways .
N-(2-cyano-ethyl)-N-methyl-acetamide Simple acetamide with cyano-ethyl group Unspecified; likely intermediate in organic synthesis Simpler structure; lacks chiral centers or complex functional groups .
N-[1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-2-ylmethyl]-N-methyl-methanesulfonamide Pyrrolidine-thienopyrimidine hybrid; morpholine and sulfonamide substituents Kinase inhibitor (e.g., anticancer applications) Sulfonamide and heterocyclic thienopyrimidine core; broader enzyme inhibition .

Structural and Functional Analysis

Chirality and Stereochemical Impact

The (S)-configured 2-amino-propionyl group in the target compound distinguishes it from analogs like 18e (which lacks explicit stereochemical descriptors in its thiourea region) and Pyr (with (2S,4R) stereochemistry). Chirality often dictates binding affinity to biological targets, as seen in Pyr, where stereospecific interactions with PLA2 enhance inhibitory activity . The discontinued status of the target compound may relate to suboptimal stereochemical alignment with intended targets compared to more potent analogs.

Functional Group Contributions

  • Acetamide vs.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide?

  • Methodology : Synthesis typically involves amide coupling between (S)-2-aminopropionyl derivatives and pyrrolidine intermediates. Key steps include activating carboxylic acids (e.g., using HATU or EDCI) and protecting chiral centers to preserve stereochemistry. Purification via column chromatography (silica gel, gradient elution) and recrystallization ensures purity. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming stereochemistry and regioselectivity.
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration for chiral centers.
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., irritation risks). Avoid inhalation/ingestion; dispose of waste via approved protocols. Stability tests under ambient and refrigerated conditions guide storage practices .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s spectroscopic properties or reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Simulates IR/NMR spectra and electron distribution for reactivity prediction (e.g., nucleophilic sites).
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting points)?

  • Methodology : Discrepancies may arise from polymorphs or impurities. Validate purity via differential scanning calorimetry (DSC) and HPLC. Cross-reference with X-ray diffraction (XRD) to identify crystalline forms. Replicate synthesis under controlled conditions (e.g., inert atmosphere) .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Methodology :

  • Chiral Catalysts : Use asymmetric catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.
  • Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak® IA.
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization .

Q. How can stability be optimized under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring. Use buffered solutions (pH 6.8–7.4) to assess hydrolytic degradation. Lyophilization improves long-term storage stability. Degradation products are characterized via LC-MS .

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

  • Methodology :

  • Isotopic Labeling : Track reaction pathways using ¹⁸O or deuterated analogs.
  • Kinetic Studies : Monitor intermediates via time-resolved spectroscopy.
  • Computational Mechanistic Studies : Identify transition states using Gaussian or ORCA software .

Data Contradiction Analysis

Q. How should conflicting biological activity data be addressed in literature?

  • Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm results. Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.